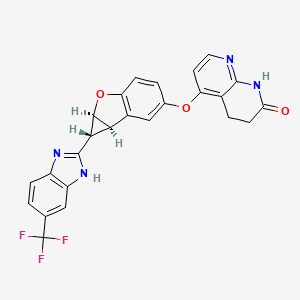

lifirafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Lifirafenib (BGB-283) - A Novel RAF Kinase and EGFR Inhibitor

Drug Profile and Development Overview

Lifirafenib (BGB-283) is a first-in-class, investigational small molecule inhibitor targeting key components of the RAS-RAF-MAPK signaling pathway. This dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor represents a strategic approach to overcoming limitations of first-generation BRAF inhibitors by simultaneously targeting RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and BRAF(^{V600E}) mutant) and epidermal growth factor receptor (EGFR). Currently in phase I/II clinical development, this compound demonstrates a distinct mechanistic profile from earlier RAF inhibitors through its ability to inhibit RAF dimerization and EGFR-mediated resistance pathways. [1] [2]

The drug emerged from rational drug design efforts addressing the clinical observation that first-generation BRAF inhibitors like vemurafenib and dabrafenib showed limited efficacy in certain BRAF(^{V600E})-mutated cancers, particularly colorectal carcinoma, due to EGFR-mediated feedback reactivation of the MAPK pathway. This compound's development strategy focuses on creating a broader-spectrum RAF inhibitor capable of suppressing this escape mechanism while maintaining activity against RAF dimer formations that contribute to resistance. [1] [3]

Mechanism of Action

Dual Kinase Inhibition Profile

This compound exhibits a unique dual inhibitory mechanism that simultaneously targets both the RAF kinase family and EGFR, addressing key resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors. Biochemically, this compound demonstrates potent inhibition of recombinant BRAF(^{V600E}) (IC~50~ = 23 nM), wild-type EGFR (IC~50~ = 29 nM), and additional RAF family members including wild-type A-RAF (IC~50~ = 1 nM), C-RAF (IC~50~ = 7 nM), and wild-type BRAF (IC~50~ = 32 nM). This broad kinase inhibition profile enables this compound to overcome critical resistance pathways in the MAPK signaling cascade. [4] [5] [6]

The molecular basis for this compound's enhanced efficacy compared to first-generation BRAF inhibitors lies in its ability to inhibit RAF dimer formation, particularly the BRAF-CRAF heterodimers that become activated in response to selective BRAF(^{V600E}) inhibition. Unlike vemurafenib, which paradoxically activates MAPK signaling in RAS-mutant cells through RAF dimer formation, this compound suppresses this paradoxical activation through its RAF dimer inhibition capability, providing a therapeutic advantage in tumors with upstream RAS activation. [2]

Signaling Pathway Dynamics

The following diagram illustrates this compound's dual inhibition of key nodes in the MAPK signaling pathway and its impact on feedback mechanisms:

This diagram illustrates this compound's simultaneous targeting of RAF dimerization and EGFR activity, effectively blocking both primary MAPK signaling and the EGFR-mediated resistance pathway that often emerges with first-generation BRAF inhibitors. The dual inhibition prevents feedback reactivation of the pathway, leading to more sustained suppression of ERK signaling and enhanced antitumor activity, particularly in BRAF(^{V600E})-mutated colorectal cancers where EGFR expression is high. [2] [3]

Quantitative Pharmacological Profile

Biochemical Inhibition Potency

This compound demonstrates nanomolar potency against multiple kinase targets in biochemical assays, as summarized in the following table:

Table 1: Biochemical Inhibition Profile of this compound [4] [5] [6]

| Target | IC₅₀ (nM) | Assay System | Biological Significance |

|---|---|---|---|

| Wild-type A-RAF | 1 | Cell-free | Potent inhibition of all RAF family members |

| C-RAF (Y340/Y341D) | 7 | Cell-free | Key mediator of RAF dimer signaling |

| BRAF(^{V600E}) | 23 | Cell-free | Primary oncogenic driver in multiple cancers |

| Wild-type EGFR | 29 | Cell-free | Prevention of EGFR-mediated resistance |

| Wild-type BRAF | 32 | Cell-free | Broad-spectrum RAF inhibition |

| EGFR T790M/L858R | 495 | Cell-free | Activity against resistant EGFR mutants |

Clinical Pharmacokinetics

The development and validation of a sensitive HPLC-MS/MS method enabled comprehensive pharmacokinetic characterization of this compound in clinical studies. This method demonstrated linear quantification ranges of 10-10,000 ng/mL in plasma and 1-200 ng/mL in urine, with inter-assay and intra-assay precision <15% and accuracy within ±15%. [7]

Table 2: Clinical Pharmacokinetic Properties from Phase I Studies [1]

| Parameter | Value/Range | Study Details |

|---|---|---|

| Recommended Phase II Dose | 30 mg/day | Established based on safety and efficacy |

| Maximum Tolerated Dose | 40 mg/day | Dose-limiting toxicities: thrombocytopenia and non-hematologic toxicity |

| Administration Schedule | Once daily in 21-day cycles | Alternative week on/off schedule also evaluated |

| Plasma Concentration Range | 10-10,000 ng/mL | Validated quantification range |

| Major Elimination Route | Non-renal | Limited urinary excretion |

Preclinical and Clinical Efficacy

Antitumor Activity Across Tumor Models

This compound has demonstrated compelling antitumor activity across multiple preclinical models and early clinical trials, with particular efficacy in BRAF(^{V600E})-mutated cancers and certain KRAS-mutated tumors. The following diagram illustrates the spectrum of this compound activity across different tumor types and molecular alterations:

Clinical Efficacy Data

In phase I clinical trials involving patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations, this compound demonstrated objective responses across multiple tumor types. The clinical efficacy profile from these studies is summarized below:

Table 3: Clinical Efficacy of this compound in Phase I Trials [1]

| Tumor Type | Molecular Alteration | Response Rate | Response Details |

|---|---|---|---|

| Melanoma | BRAF(^{V600E/K}) | 5 patients | Includes 1 complete response; 1 patient had prior BRAF/MEK inhibitor therapy |

| Thyroid Cancer | BRAF(^{V600E}) | 2 patients | Papillary thyroid cancer histology |

| Ovarian Cancer | BRAF(^{V600E}) | 1 patient | Low-grade serous ovarian cancer (LGSOC) |

| NSCLC | KRAS codon 12 | 1 patient | Confirmed partial response |

| Endometrial Cancer | KRAS mutation | 1 patient | Confirmed partial response |

| Colorectal Cancer | KRAS/NRAS mutations | 0 of 20 patients | No objective responses observed |

The differential efficacy observed between tumor types highlights the importance of cellular context in determining sensitivity to this compound. Notably, the absence of responses in KRAS/NRAS-mutated colorectal cancer suggests that additional factors beyond the mutation status influence treatment outcome, possibly including tissue-specific feedback mechanisms or parallel signaling pathways. [1]

Combination Therapy Strategy

Rationale for MEK Inhibitor Combinations

Research has revealed that combining RAF dimer inhibitors with MEK inhibitors creates a synergistic vertical inhibition strategy that profoundly suppresses MAPK signaling in KRAS-mutated cancers. This combination addresses the fundamental adaptive resistance mechanism wherein MEK inhibition alone triggers feedback phosphorylation of MEK by C-RAF, leading to pathway reactivation. The addition of this compound to MEK inhibitors like mirdametinib or selumetinib suppresses this RAF-dependent MEK reactivation, resulting in sustained MAPK pathway suppression. [2]

This synergistic effect is specifically dependent on RAF dimer inhibition capability, as demonstrated by the absence of synergy when first-generation BRAF inhibitors like vemurafenib (which lack robust RAF dimer inhibition) are combined with MEK inhibitors. The enhanced antitumor activity of this compound plus MEK inhibition has been validated in multiple KRAS-mutant mouse xenograft models of NSCLC and colorectal cancer, with pharmacodynamic analyses confirming synergistic phospho-ERK blockade. [2]

Clinical Development of Combinations

Based on this compelling preclinical rationale, a Phase 1b/2 clinical trial (NCT03905148) has been initiated to evaluate this compound in combination with mirdametinib (PD-0325901) in patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations. This study aims to determine whether the enhanced pathway suppression observed preclinically translates to improved clinical efficacy in these molecularly defined populations. [2]

Experimental Protocols

Biochemical Kinase Assay

Purpose: To quantitatively measure this compound inhibition of RAF and EGFR kinase activity. [5]

Methodology:

- Technology Platform: Time-resolved fluorescence resonance energy transfer (TR-FRET)

- Reaction Conditions:

- RAF kinases incubated with serial dilutions of this compound for 60-120 minutes at room temperature

- MEK1 (K97R) substrate for RAF kinases

- Biotinylated peptide substrate for EGFR

- ATP at final concentration of 100 μmol/L

- Detection Method:

- Reaction stopped with equal volume of stop/detection solution (CisBio Bioassays)

- Plates sealed and incubated at RT for 2 hours

- TR-FRET signals recorded on PHERAstar FS plate reader (BMG Labtech)

- Signal measurement: ratio of fluorescence emission at 665 nm/620 nm with excitation at 337 nm

- Specificity Screening: Compound screened at 10 μmol/L against panel of 277 kinases at K~m~ ATP concentrations

- Data Analysis: IC~50~ determination for kinases showing >80% inhibition at 10 μmol/L

Cellular Phospho-ERK and Phospho-EGFR TR-FRET Assay

Purpose: To quantify pathway inhibition in intact cells following this compound treatment. [5]

Methodology:

- Cell Preparation:

- Seed cells at 3 × 10^4 per well in 96-well plate

- Allow attachment for 16 hours

- Replace growth medium with serum-free DMEM

- Compound Treatment:

- Treat cells with 10-point titration of this compound

- Incubate for 1 hour

- Cell Lysis and Detection:

- Add 50 μL lysis buffer (Cisbio) per well

- Incubate at room temperature with shaking for 30 minutes

- Transfer 16 μL cell lysate to 384-well small volume white plate

- Incubate with 2 μL Eu3+- or Tb3+-cryptate labeled anti-ERK or anti-EGFR antibody + 2 μL D2-labeled anti-phospho-ERK or anti-phospho-EGFR antibody (Cisbio)

- Incubate for 2 hours at room temperature

- Measure FRET signals using PHERAstar FS reader (BMG Labtech)

In Vivo Efficacy Studies

Purpose: To evaluate antitumor activity of this compound in xenograft models. [5] [6]

Methodology:

- Animal Models: NOD/SCID and BALB/c nude mice

- Dosing Formulations:

- Homogeneous suspension in 0.5% CMC-Na

- Clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH~2~O (2.3 mg/mL, 4.81 mM)

- Clear solution in 5% DMSO, 95% corn oil (0.79 mg/mL, 1.65 mM)

- Dosing Regimen:

- Dosages: 2.5 to 30 mg/kg

- Route: Oral gavage

- Frequency: Typically twice daily

- Endpoint Measurements:

- Tumor volume measurements 2-3 times weekly

- Pharmacodynamic analyses: Western blotting for pERK, pMEK, pEGFR in tumor lysates

- Immunohistochemical analysis of pathway biomarkers

Conclusion

This compound represents a novel therapeutic approach in targeting the MAPK pathway through its unique dual inhibition of RAF dimers and EGFR. This mechanism addresses key limitations of first-generation BRAF inhibitors, particularly in tumors with strong EGFR-mediated feedback reactivation like BRAF(^{V600E})-mutated colorectal cancers. The compelling preclinical activity observed across multiple model systems, combined with encouraging clinical activity in early-phase trials, supports continued development of this agent.

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 2. RAF dimer inhibition enhances the antitumor activity of ... [pmc.ncbi.nlm.nih.gov]

- 3. Reference Detail [ckb.genomenon.com]

- 4. This compound (BGB-283) | Raf inhibitor | Mechanism [selleckchem.com]

- 5. - BGB | 283 | this compound and RAF inhibitort Kinase EGFR [invivochem.com]

- 6. This compound (BGB-283) | Raf/EGFR Inhibitor [medchemexpress.com]

- 7. A high-performance liquid chromatography-tandem mass spectrometry... [pubmed.ncbi.nlm.nih.gov]

what is Lifirafenib and what does it target

Mechanism of Action and Targets

Lifirafenib has a dual mechanism of action, designed to overcome limitations of earlier-generation RAF inhibitors.

| Target | Mechanism / Relevance | Reported IC₅₀ (nM) [1] |

|---|---|---|

| BRAF V600E | Inhibits monomeric mutant BRAF; primary driver in melanoma, thyroid cancer, LGSOC [2] [3] | 23 nM |

| EGFR | Blocks EGFR-mediated pathway reactivation; key resistance mechanism in BRAF-mutant CRC [2] | 29 nM |

| Wild-type A-RAF, B-RAF, C-RAF | Pan-RAF inhibitor; blocks dimeric RAF forms crucial in RAS-mutant & resistant cancers [2] [4] | Information Missing |

| EGFR L858R/T790M | Inhibits a common EGFR resistance mutation [1] | 495 nM |

This compound's unique profile allows it to target both monomeric RAF (like in classic BRAF V600E mutations) and dimeric RAF (critical in RAS-mutant cancers and for overcoming resistance) [2] [4]. Simultaneous EGFR inhibition helps prevent a common feedback reactivation of the MAPK pathway seen in certain tumors like colorectal cancer [2].

Key Clinical and Preclinical Findings

The antitumor activity of this compound has been evaluated both as a monotherapy and in combination, showing promise across various solid tumors.

Monotherapy Clinical Activity (Phase I Study)

A first-in-human phase I dose-escalation/expansion study (NCT03641586) in patients with advanced solid tumors demonstrated the following confirmed objective responses [2]:

| Tumor Type | Mutation | Response |

|---|---|---|

| Melanoma | BRAF V600E/K | 5 patients (1 prior BRAF/MEK inhibitor) |

| Thyroid Cancer / PTC | BRAF V600E | 2 patients |

| Low-Grade Serous Ovarian Cancer (LGSOC) | BRAF V600E | 1 patient |

| Non-Small Cell Lung Cancer (NSCLC) | KRAS mutation | 1 patient |

| Endometrial Cancer | KRAS mutation | 1 patient |

The maximum tolerated dose (MTD) was established at 40 mg once daily, with the most common grade ≥3 treatment-emergent adverse events being hypertension (17.6%) and fatigue (9.9%) [2].

Combination Therapy Clinical Activity (Phase Ib Study)

An ongoing Phase 1b trial (NCT03905148) is evaluating this compound in combination with mirdametinib (a MEK inhibitor). As of January 2023, the combination showed a favorable safety profile and antitumor activity [4]. The table below summarizes efficacy in evaluable patients.

| Tumor Type | Number of Patients with Objective Response |

|---|---|

| All Efficacy-evaluable Patients | 14 of 62 (23%) |

| Low-Grade Serous Ovarian Cancer (LGSOC) | 10 of 17 (59%) |

| Endometrial Cancer | 2 of 4 (50%) |

| Non-Small Cell Lung Cancer (NSCLC) | 2 of 11 (18%) |

Research and Experimental Protocols

For researchers, key experimental details from preclinical studies provide insights into how this compound's activity is characterized.

In Vitro Cell Viability and IC₅₀ Determination [5]

- Cell Plating: Seed cells (e.g., patient-derived melanoma cells) in 96-well plates at a density of 1.5 × 10³ cells/well.

- Drug Treatment: Treat cells with a dilution series of this compound for 72 hours.

- Viability Assay: Add Resazurin sodium salt and measure fluorescence (Ex/Em: 530-560 nm/590 nm).

- Data Analysis: Calculate IC₅₀ values using non-linear regression in software like GraphPad Prism.

In Vivo Efficacy Studies [1]

- Animal Models: Use mouse models bearing cell line-derived or primary human tumor xenografts.

- Dosing: Administer this compound orally, often leading to dose-dependent tumor growth inhibition and regression in BRAF V600E mutant models.

- Assessment: Monitor tumor volume over time.

MAPK Pathway and this compound's Role

This compound acts as a key inhibitor within the MAPK pathway. The diagram below illustrates its points of action.

This compound is a promising targeted therapy for cancers driven by MAPK pathway mutations. Its unique ability to inhibit both RAF dimerization and EGFR positions it as a potential treatment for patients with resistance to first-generation BRAF inhibitors.

References

- 1. This compound (BGB-283) | Raf/EGFR Inhibitor [medchemexpress.com]

- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 3. BRAF pathway in low-grade serous ovarian cancer - PMC Targeting [pmc.ncbi.nlm.nih.gov]

- 4. SpringWorks and BeiGene Present Clinical Data on this compound ... [springworkstx.gcs-web.com]

- 5. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]

BRAF V600E mutation and RAF dimer inhibition by Lifirafenib

Molecular Mechanism and RAF Dimer Inhibition

Lifirafenib (BGB-283) is a first-in-class, reversible inhibitor that targets key RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and the B-RAFV600E mutant) as well as the epidermal growth factor receptor (EGFR) [1] [2]. Its core innovation lies in its ability to effectively inhibit RAF dimers.

The following diagram illustrates the key mechanistic difference between first-generation BRAF inhibitors and RAF dimer inhibitors like this compound in the context of different mutation backgrounds:

Mechanism of Action of BRAF Inhibitors. 1st-gen inhibitors block monomeric BRAF V600E but paradoxically activate RAF dimers in wild-type/RAS-mutant contexts. This compound inhibits both targets.

This diagram connects to a central problem with first-generation BRAF inhibitors (like vemurafenib): in cells with wild-type BRAF but activated RAS (e.g., via mutation), these drugs can promote, rather than inhibit, RAF dimerization and subsequent MEK/ERK signaling, a phenomenon known as "paradoxical activation" [3] [4]. By stabilizing the dimer interface, they leave one protomer in the dimer uninhibited and free to activate MEK. As a type II pan-RAF inhibitor, this compound overcomes this by binding to and inhibiting both partners in the RAF dimer, leading to sustained suppression of the MAPK pathway [5] [3].

Quantitative Biochemical and Cellular Profiling

The potency of this compound has been characterized across multiple assays. The table below summarizes key quantitative data from biochemical and cellular studies:

Table 1: Biochemical and Cellular Profiling of this compound

| Assay Type | Target | Metric (IC₅₀ / EC₅₀) | Context / Cell Line | Citation |

|---|---|---|---|---|

| Biochemical (Cell-free) | BRAF(V600E) | 23 nM | Recombinant kinase domain | [2] |

| Biochemical (Cell-free) | EGFR | 29 nM | Wild-type | [2] |

| Biochemical (Cell-free) | C-RAF (Y340/341D) | 7 nM | Activated mutant | [2] |

| Cellular | pERK Inhibition | ~1-10 nM | A375 (BRAF V600E melanoma) | [2] |

| Cellular (Synergy) | Proliferation (Combo with MEKi) | Strong Synergy | K-RAS-mutated NSCLC & CRC lines | [5] |

Key Experimental Data and Protocols

The compelling data for this compound is derived from robust in vitro and in vivo models.

In Vitro Experimental Workflow

A standard protocol for assessing the anti-proliferative effects and synergy of this compound is outlined below [5] [2]:

- Cell Line Selection: Use a panel of cancer cell lines harboring different genetic backgrounds (e.g., BRAF V600E, K-RAS mutations, wild-type).

- Cell Seeding: Seed cells in 96-well plates at a density optimized for logarithmic growth over the assay duration (typically 3 days).

- Compound Treatment:

- Monotherapy: Treat cells with a 10-point serial dilution of this compound alone.

- Combination Therapy: Treat cells with this compound in combination with a MEK inhibitor (e.g., Mirdametinib or Selumetinib) using a fixed-ratio dilution series.

- Incubation: Incubate cells with the compounds for 72 hours.

- Viability Readout: Add CellTiter-Glo reagent to each well. After cell lysis and signal stabilization, measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.

- Data Analysis: Calculate the concentration that inhibits 50% of cell proliferation (IC₅₀). For combination studies, analyze data using models like the Excess Over Highest Single Agent (EOHSA) to quantify synergy.

In Vivo Efficacy Data

This compound has demonstrated potent, dose-dependent tumor growth inhibition and even complete tumor regressions in various xenograft models [5] [2].

Table 2: Summary of Key In Vivo Efficacy Findings

| Tumor Model | Genetic Background | This compound Dose | Key Findings | Citation |

|---|---|---|---|---|

| Colo205, HT29, WiDr (Xenografts) | BRAF V600E (CRC) | 2.5 - 30 mg/kg (p.o.) | Dose-dependent TGI, partial and complete regressions. Inhibition of pERK and pEGFR. | [2] |

| HCC827 (Xenograft) | EGFR mutant | 2.5 - 30 mg/kg (p.o.) | Tumor regression. | [2] |

| K-RAS mutant (Xenografts) | NSCLC & CRC | Combination with MEKi (e.g., Selumetinib) | Strong synergistic antitumor activity & sustained phospho-ERK blockade. | [5] |

Clinical Translation and Rationale for Combination Therapy

Clinical data validates the preclinical rationale for this compound, particularly its unique dimer-inhibiting properties.

- Phase I Clinical Trial Results: A first-in-human phase I study established a maximum tolerated dose of 40 mg/day (with a recommended Phase II dose of 30 mg/day) [1]. Antitumor activity was observed in patients with B-RAFV600-mutated solid tumors (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and, notably, in patients with K-RAS-mutated NSCLC and endometrial carcinoma [1]. No responses were seen in K-RAS-mutated colorectal cancer patients, highlighting tumor-type specific differences [1].

- Synergistic Combination with MEK Inhibitors: A primary resistance mechanism to MEK inhibitor monotherapy in K-RAS-mutant cells is feedback reactivation of the MAPK pathway via RAF-dependent MEK phosphorylation [5]. The combination of a RAF dimer inhibitor like this compound with a MEK inhibitor (e.g., Mirdametinib) overcomes this resistance through vertical pathway inhibition, leading to sustained MAPK suppression and synergistic anti-proliferative activity in vitro and in vivo [5]. This powerful synergy is the basis for an ongoing Phase 1b/2 clinical trial evaluating this compound combined with Mirdametinib in patients with advanced solid tumors harboring RAS or RAF mutations [5].

The development of this compound and its combination strategies highlights a mature approach to targeting the MAPK pathway. Its ability to inhibit RAF dimers addresses a critical limitation of earlier therapies and provides a promising avenue for treating a broader range of RAS/RAF-driven cancers.

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (BGB-283) | Raf inhibitor - Selleck Chemicals [selleckchem.com]

- 3. Inhibition of RAF dimers: it takes two to tango - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Raf kinases in human cancer: the Raf dimer ... [nature.com]

- 5. RAF dimer inhibition enhances the antitumor activity of ... [pmc.ncbi.nlm.nih.gov]

Lifirafenib preclinical data antitumor activity models

Molecular Profile & Mechanism of Action

Lifirafenib (BGB-283) is an investigational small molecule RAF kinase inhibitor. The table below summarizes its core molecular characteristics and primary mechanism based on preclinical data.

| Attribute | Description |

|---|---|

| Drug Type | RAF dimer inhibitor; also inhibits EGFR [1] [2]. |

| Primary Target | RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and mutant BRAF(V600E)) [1] [3]. |

| Key Mechanism | Inhibits both monomeric and dimeric forms of RAF kinase, overcoming a key limitation of first-generation BRAF inhibitors [2]. |

| Additional Target | EGFR (including EGFR T790M/L858R mutant) [3]. |

| Biochemical Potency (IC50) | BRAF(V600E): 23 nM; EGFR: 29 nM; EGFR (L858R/T790M): 495 nM [3]. |

This compound's ability to block RAF dimerization is crucial for targeting tumors with KRAS/NRAS mutations, where dimeric RAF drives signaling, and for overcoming resistance in BRAF(V600E) colorectal cancer (CRC) where EGFR-mediated pathway reactivation often occurs [1] [4].

Preclinical Evidence of Antitumor Activity

Preclinical studies demonstrated that this compound achieves sustained inhibition of the MAPK pathway and shows potent antitumor activity in various models.

In Vitro Findings

- Inhibition of Pathway Signaling: this compound potently inhibited BRAF(V600E)-activated ERK phosphorylation (pERK) and cell proliferation in cancer cell lines [3].

- Selective Cytotoxicity: It demonstrated selective cytotoxicity, preferentially inhibiting proliferation of cancer cells harboring BRAF(V600E) and EGFR mutation/amplification [3].

- Overcoming EGFR Feedback: In BRAF(V600E) colorectal cancer cell lines (like WiDr), this compound effectively inhibited feedback activation of EGFR signaling, leading to sustained pERK inhibition—a weakness of first-generation BRAF inhibitors like vemurafenib [4] [3].

In Vivo Efficacy

The following table summarizes key in vivo findings from animal xenograft models.

| Tumor Model | Mutation/Type | Reported Efficacy |

|---|---|---|

| Colorectal Cancer Xenografts | BRAF(V600E) (e.g., Colo205, HT29, WiDr, primary tumors) | Tumor growth inhibition accompanied by partial and complete tumor regressions in a dose-dependent manner [3]. |

| Lung Cancer Xenograft | HCC827 | Tumor regression [3]. |

| Lung Cancer Xenograft | A431 | No tumor regression [3]. |

| NRAS-mutant AML PDX Model | NRAS mutation | This compound + encorafenib showed significantly improved leukemia growth delay and event-free survival compared to single agents [5]. |

These in vivo results confirmed that this compound inhibits phosphorylation of EGFR and ERK1/2 in tumors and does not induce the paradoxical EGFR feedback activation seen with other inhibitors [3].

Synergistic Drug Combinations

Research indicates that this compound's efficacy is enhanced in rational combinations, particularly for RAS-mutant cancers which are often treatment-resistant.

Synergistic combination strategies for this compound

- This compound + Mirdametinib (MEK inhibitor): This vertical MAPK pathway blockade showed synergistic antitumor activity in RAS-mutated cancer models [6] [2]. Early clinical data confirmed activity in patients with various solid tumors [7].

- This compound + Other RAF Inhibitors: A structure-based modeling approach predicted that combining this compound (a Type II RAFi) with other conformation-specific RAF inhibitors would be highly synergistic [5].

From Preclinical Findings to Clinical Translation

The promising preclinical profile of this compound supported its advancement into clinical trials, with early-phase studies validating its mechanism and revealing its therapeutic potential.

- Phase 1 Monotherapy Trial: This study confirmed antitumor activity in patients with BRAF(V600)-mutated solid tumors (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and in some with KRAS-mutated NSCLC and endometrial carcinoma [1] [4]. Notably, no responses were seen in KRAS/NRAS-mutated colorectal cancer patients [1].

- Phase 1b Combination Trial (with Mirdametinib): This ongoing study has shown a tolerable safety profile and confirmed objective responses in patients with various solid tumors, including a 59% response rate (10 of 17 patients) in Low-Grade Serous Ovarian Cancer [7] [2].

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pubmed.ncbi.nlm.nih.gov]

- 2. SpringWorks and BeiGene Present Clinical Data on this compound ... [springworkstx.gcs-web.com]

- 3. | EGFR | Raf | TargetMol this compound [targetmol.com]

- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 5. A structure-based modelling approach identifies effective drug... [pubmed.ncbi.nlm.nih.gov]

- 6. Abstract CT033: Safety, pharmacokinetics, and antitumor ... activity [findanexpert.unimelb.edu.au]

- 7. Plus Mirdametinib Shows Tolerable Safety in BRAF/KRAS... This compound [targetedonc.com]

EGFR T790M L858R inhibition by Lifirafenib IC50

Biochemical Inhibition Data (IC50)

The following table summarizes the key biochemical IC50 values of Lifirafenib against its primary targets, as determined in cell-free assays [1].

| Target | IC50 (nM) | Context / Note |

|---|---|---|

| BRAF(V600E) | 23 nM | Recombinant kinase domain [1] [2] [3] |

| EGFR (Wild-Type) | 29 nM | [1] [2] [3] |

| EGFR (T790M/L858R mutant) | 495 nM | [1] [2] [4] |

| C-RAF (Y340/341D) | 7 nM | Activated mutant [1] |

| BRAF (Wild-Type) | 32 nM | [1] |

| WT A-RAF | 1 nM | [1] |

In Vitro & In Vivo Experimental Protocols

Here are the methodologies for key experiments that demonstrate this compound's activity in cellular and animal models.

In Vitro Cell Proliferation/Viability Assay [1] [3]

- Cell Lines: Various cancer cell lines (e.g., A375 melanoma, BRAF-mutant colorectal cancer lines like WiDr, HT29).

- Procedure:

- Seed cells in 96-well plates and allow them to attach for about 16 hours.

- Treat cells with a 10-point dilution series of this compound in duplicate.

- Incubate for 3 days.

- Add CellTiter-Glo reagent, mix to lyse cells, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

- Measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.

- Key Findings: this compound demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAFV600E or EGFR mutations/amplification [1].

In Vitro Analysis of EGFR Autophosphorylation [1]

- Cell Line: A431 cells (an epidermoid carcinoma cell line with high EGFR expression).

- Procedure:

- Treat serum-starved A431 cells with increasing doses of this compound.

- Stimulate the cells with EGF.

- Measure the inhibition of EGFR autophosphorylation at Tyr1068 using specific antibodies (e.g., via Western blot).

- Key Findings: this compound inhibits EGF-induced EGFR autophosphorylation in a dose-dependent manner [1].

In Vivo Efficacy Study in Xenograft Models [1]

- Animal Models: NOD/SCID or BALB/c nude mice implanted with human tumor xenografts (e.g., BRAF-mutant colorectal cancer models like HT29, Colo205, or WiDr).

- Dosage and Administration: Administer this compound orally (p.o.) at doses ranging from 2.5 to 30 mg/kg.

- Endpoint Assessment: Monitor for tumor growth inhibition, partial regression, and complete regression. Analyze phosphorylation of key signaling molecules (pERK, pEGFR) in excised tumors.

- Key Findings: this compound treatment leads to dose-dependent tumor growth inhibition and regression in BRAFV600E mutant xenografts. It also inhibits feedback activation of EGFR signaling, leading to sustained inhibition of the MAPK pathway [1].

Signaling Pathway and Drug Action

This compound exerts its effects by simultaneously inhibiting key drivers in the MAPK pathway. The diagram below illustrates its primary targets and the logical flow of its mechanism of action.

This compound dually inhibits RAF and EGFR to block oncogenic signaling. [1] [5]

Key Research Insights

- Clinical Relevance: A phase I clinical trial confirmed that this compound has an acceptable risk-benefit profile and has shown antitumor activity in patients with BRAFV600E-mutated solid tumors, including melanoma, thyroid cancer, and low-grade serous ovarian cancer [5].

- Overcoming Resistance: A key preclinical strength of this compound is its ability to effectively inhibit the reactivation of EGFR that often occurs in BRAF-mutant colorectal cancer cells treated with first-generation BRAF inhibitors, leading to sustained pathway suppression [1].

References

- 1. This compound (BGB-283) | Raf inhibitor - Selleck Chemicals [selleckchem.com]

- 2. This compound (BGB-283) [abmole.com]

- 3. This compound (BGB-283) | Raf/EGFR Inhibitor [medchemexpress.com]

- 4. This compound | EGFR | Raf [targetmol.com]

- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

MAPK pathway inhibition by Lifirafenib how it works

Mechanism of MAPK Pathway Inhibition

Lifirafenib exerts its effects through a multi-targeted approach within the RAS-RAF-MEK-ERK signaling cascade.

- Target Profile: this compound is a reversible inhibitor of B-RAFV600E, wild-type A-RAF, B-RAF, C-RAF, and the EGFR [1]. This distinguishes it from first-generation BRAF inhibitors like vemurafenib, which are more selective for monomeric B-RAFV600E [2].

- RAF Dimer Inhibition: A key action is its ability to inhibit RAF dimerization [2]. In cancers with RAS mutations or other contexts, RAF proteins form dimers (e.g., BRAF-CRAF) that drive MAPK signaling and cause resistance to first-generation BRAF inhibitors. By blocking this dimerization, this compound more completely suppresses the pathway [2] [3].

- Overcoming Feedback Loops: MEK inhibitor treatment can cause feedback reactivation of the MAPK pathway through RAF-mediated phosphorylation [2]. Combining this compound with a MEK inhibitor like mirdametinib blocks this reactivation, leading to sustained pathway suppression and synergistic antitumor activity in KRAS-mutant models [2].

The diagram below illustrates this compound's core mechanism and the rationale for its combination with a MEK inhibitor.

Clinical and Preclinical Evidence

Clinical studies demonstrate this compound's antitumor activity as both a monotherapy and in combination across various mutation-driven solid tumors.

This compound Monotherapy Activity

Data from a Phase I dose-escalation/expansion study (N=130) showed objective responses in the following tumor types [1]:

| Tumor Type | Mutation | Confirmed Objective Responses |

|---|---|---|

| Melanoma | B-RAFV600E/K | 5 patients (1 prior BRAF/MEKi therapy) |

| Thyroid Cancer (PTC) | B-RAFV600E | 2 patients |

| Ovarian Cancer (LGSOC) | B-RAFV600E | 1 patient |

| NSCLC | B-RAFV600E | 1 unconfirmed partial response |

| Endometrial Cancer | K-RAS | 1 patient |

| NSCLC | K-RAS codon 12 | 1 patient |

The maximum tolerated dose (MTD) for monotherapy was 40 mg once daily. Common grade ≥3 treatment-emergent adverse events were hypertension (17.6%) and fatigue (9.9%) [1].

This compound + Mirdametinib Combination Therapy

A Phase 1b study (NCT03905148) combining this compound with the MEK inhibitor mirdametinib showed a tolerable safety profile and broad activity [4] [5]:

| Tumor Type | Mutation | Confirmed Objective Responses (n) |

|---|---|---|

| Low-Grade Serous Ovarian Cancer (LGSOC) | Not Specified | 10 of 17 patients (59%) |

| Endometrial Cancer | BRAF fusion or KRAS | 2 of 4 patients (50%) |

| Non-Small Cell Lung Cancer (NSCLC) | NRAS or BRAFV600E | 2 of 11 patients (18%) |

The combination exhibited a favorable safety profile. The most common any-grade adverse events were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%). The incidence of grade ≥3 adverse events was low, with thrombocytopenia being the most common (5.6%) [4].

Experimental Models and Protocols

Key preclinical experiments that established the efficacy of this compound, both alone and in combination, utilized standard in vitro and in vivo cancer biology methodologies.

In Vitro Synergy Studies

- Purpose: To quantitatively assess the synergistic anti-proliferative effect of this compound combined with a MEK inhibitor (e.g., mirdametinib, selumetinib) in KRAS-mutant cancer cell lines (e.g., NSCLC, CRC) [2].

- Cell Viability Assay: Cells are plated in 96-well plates and treated with a matrix of drug concentrations (this compound and MEKi alone and in combination) for 72 hours [2] [6].

- Viability Measurement: Cell viability is assessed using reagents like Resazurin, which measures metabolic activity via fluorescence [6].

- Data Analysis: IC50 values are calculated for each single agent. Synergy is analyzed using algorithms like SynergyFinder, which calculate metrics such as "Excess over Highest Single Agent" (EOHSA) to confirm a synergistic effect beyond additive activity [2] [6].

In Vivo Efficacy Models

- Purpose: To evaluate the antitumor activity and pharmacodynamics of the combination in a living organism [2].

- Xenograft Establishment: Immunodeficient mice are implanted with human cancer cell lines or patient-derived cells harboring KRAS or NRAS mutations [2] [6].

- Dosing Protocol: Mice are randomized into groups receiving vehicle, this compound monotherapy, MEK inhibitor monotherapy, or the combination. Drugs are administered orally on a predefined schedule [2].

- Endpoint Measurements:

- Tumor Volume: Measured regularly with calipers. Tumor Growth Inhibition (TGI) is calculated[(citation:2)].

- Pharmacodynamic Analysis: At the end of the study, tumors are harvested and analyzed by western blotting to measure levels of phosphorylated ERK (p-ERK) and other pathway components, confirming target engagement and pathway suppression [2] [6].

Western Blotting for Pathway Analysis

- Purpose: To confirm that this compound and its combination inhibit the MAPK pathway by reducing downstream phosphorylation [6].

- Protein Extraction: Treated cells or homogenized tumor tissues are lysed using RIPA buffer to extract total protein [6].

- Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p-MEK, p-ERK, and total ERK. Antibody binding is detected using HRP-conjugated secondary antibodies and chemiluminescence [7] [6]. Successful pathway inhibition is demonstrated by a reduction in p-MEK and p-ERK levels without changes in total ERK.

The experimental workflow for these key assays is summarized below.

Future Directions and Clinical Significance

The development of this compound represents a strategic evolution in targeting the MAPK pathway.

- Overcoming First-Generation Limitations: First-generation BRAF inhibitors are ineffective in RAS-mutant and some BRAF-mutant cancers due to RAF dimer-driven paradoxical MAPK activation and resistance [2] [3]. As a RAF dimer inhibitor, this compound is designed to circumvent this limitation.

- Broad Application Potential: The clinical activity observed in a range of solid tumors (BRAFV600E melanoma, thyroid cancer, LGSOC, and KRAS-mutant NSCLC and endometrial cancer) with both monotherapy and combination highlights its potential utility across multiple genomic alterations [1] [4].

- Vertical Pathway Inhibition Rationale: The strong synergy with MEK inhibitors validates the concept of vertical pathway blockade—concurrently inhibiting multiple nodes in the same pathway to achieve deeper, more sustained suppression and prevent feedback-driven resistance [2] [4] [3].

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 2. RAF dimer inhibition enhances the antitumor activity of ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the RAS/RAF/MAPK pathway for cancer ... [nature.com]

- 4. This compound Plus Mirdametinib Shows Tolerable Safety in ... [targetedonc.com]

- 5. SpringWorks and BeiGene Present Clinical Data on this compound ... [springworkstx.gcs-web.com]

- 6. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor efficacy of RAF/MEK inhibitor VS6766 in KRAS- ... [pmc.ncbi.nlm.nih.gov]

Lifirafenib investigational drug status clinical trials

Clinical Trial Findings and Efficacy Data

The most comprehensive data comes from a Phase 1b open-label study (NCT03905148) investigating lifirafenib in combination with mirdametinib in patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations [1] [2].

The combination therapy demonstrated a favorable safety profile, with a low incidence of dose-limiting toxicities and treatment discontinuations. The most common treatment-related adverse events were dermatitis acneiform, fatigue, and diarrhea [1] [2].

The table below summarizes the antitumor activity observed in efficacy-evaluable patients as of the data cut-off in January 2023 [2]:

| Tumor Type | Confirmed Objective Response Rate (ORR) | Notable Mutation Types in Responders |

|---|---|---|

| Low-Grade Serous Ovarian Cancer (LGSOC) | 59% (10 of 17 patients) | N/A |

| Endometrial Cancer | 50% (2 of 4 patients) | BRAF fusion, KRAS mutation |

| Non-Small Cell Lung Cancer (NSCLC) | 18% (2 of 11 patients) | NRAS mutation, BRAF V600E |

| All Efficacy-Evaluable Patients (across tumor types) | 23% (14 of 61 patients) | KRAS, NRAS, and BRAF mutations |

These findings support the novel vertical combination strategy of simultaneously targeting two key nodes in the MAPK pathway to overcome resistance mechanisms seen with single-agent therapies [1] [2]. The study is expected to advance into a tumor-agnostic, biomarker-selected dose-expansion phase [2].

Mechanism of Action and Signaling Pathway

This compound is a novel RAF dimer inhibitor designed to target both monomeric and dimeric forms of RAF kinase, in addition to the epidermal growth factor receptor (EGFR) [3] [2]. This multi-targeted approach is crucial for addressing tumors driven by different mutations:

- In BRAF V600E and other non-V600E BRAF mutations, the monomeric form of RAF is primarily implicated [2].

- In KRAS/NRAS mutations, the dimeric form of RAF is a key driver of tumor growth [2].

This compound's mechanism works within the context of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway that regulates cell proliferation, differentiation, and survival [4] [5]. The following diagram illustrates the pathway and this compound's role within it:

Figure 1: MAPK Signaling Pathway and Drug Targets. This compound inhibits RAF dimerization and EGFR, while mirdametinib inhibits MEK, providing vertical pathway blockade.

Experimental Protocol Overview

For researchers designing related studies, the methodology from the Phase 1b trial (NCT03905148) provides a relevant clinical framework [1]:

- Study Design: Open-label, dose-escalation, and dose-expansion study.

- Primary Endpoints: Safety, tolerability, incidence of adverse events (AEs), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

- Dosing Regimen: The combination was administered in 28-day cycles. The dose-escalation phase tested nine different dosing levels and schedules, including continuous dosing and intermittent schedules (e.g., 5 days on/2 days off).

- Patient Population: Adults with advanced or refractory solid tumors harboring BRAF, KRAS, or NRAS mutations, or other MAPK pathway aberrations, who had limited treatment options.

Additionally, a referenced preclinical study offers a standard protocol for assessing the in vitro synergy between a RAF inhibitor and a MEK inhibitor [6]:

- Cell Viability Assay: Plate cells in 96-well plates and treat with serial dilutions of each drug alone and in combination for 72 hours.

- Viability Measurement: Assess cell viability using a resazurin-based fluorescence assay.

- Synergy Analysis: Calculate IC₅₀ values and analyze drug interaction using the SynergyFinder algorithm.

Future Research and Development Directions

The development of this compound represents an evolution in targeting the MAPK pathway, moving from first-generation BRAF inhibitors to more versatile agents [5]. Future directions include:

- Tumor-Agnostic Expansion: The Phase 1b study is planned to advance into a dose-expansion phase focusing on a biomarker-selected population with a tumor-agnostic approach [1] [2].

- Addressing Resistance: The strategy of vertical pathway inhibition (combining RAF and MEK inhibitors) is designed to create a more sustained and complete blockade of the MAPK pathway, potentially delaying or overcoming therapeutic resistance common to single-agent therapies [1] [6] [5].

References

- 1. This compound Plus Mirdametinib Shows Tolerable Safety in ... [targetedonc.com]

- 2. SpringWorks and BeiGene Present Clinical Data on this compound ... [springworkstx.gcs-web.com]

- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 4. Mirdametinib: First Approval - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]

Lifirafenib in vitro cytotoxicity BRAF V600E mutant cells

Quantitative Data on Lifirafenib's Activity

The following table summarizes the key in vitro biochemical and cellular activity data for this compound from the search results [1] [2] [3]:

| Parameter | Value | Notes / Experimental Context |

|---|---|---|

| Biochemical IC50 (Cell-free assay) | ||

| WT A-RAF | 1 nM | |

| C-RAF (Y340/341D) | 7 nM | |

| BRAF(V600E) | 23 nM | |

| EGFR | 29 nM | |

| BRAF WT | 32 nM | |

| EGFR L858R/T790M | 495 nM | |

| Cellular Activity | ||

| Inhibition of BRAFV600E-activated pERK | Effective | Preferentially inhibits proliferation of cells with BRAFV600E or EGFR mutations [1] [2]. |

| Selective Cytotoxicity | Confirmed | |

| Inhibition of EGF-induced EGFR autophosphorylation | Dose-dependent | Observed in A431 cells (Tyr1068) [1] [2]. |

This compound's novel mechanism involves simultaneous inhibition of key RAF family kinases and EGFR [4] [5]. This dual-targeting approach is particularly relevant for overcoming resistance in cancers like colorectal cancer, where EGFR-mediated reactivation of the MAPK pathway can limit the efficacy of first-generation BRAF inhibitors [4] [6].

This compound's dual mechanism inhibits mutant BRAF signaling and EGFR-mediated feedback reactivation of the MAPK pathway.

Detailed Experimental Protocols

The search results provide a methodology for the key cell viability assay used to establish this compound's cytotoxicity [1] [2].

Cell Viability Assay (CellTiter-Glo Luminescent Assay)

- Cell Line: A375 cells (a human melanoma cell line harboring the BRAF V600E mutation).

- Procedure:

- Cell Seeding: Cells are seeded in 96-well plates. The number of cells per well is optimized for each cell line to ensure logarithmic growth over the 72-hour treatment period.

- Attachment: Cells are left to attach for 16 hours.

- Compound Treatment: Cells are treated with a 10-point dilution series of this compound in duplicate.

- Incubation: Following a 3-day (72-hour) exposure to the compound, cell viability is assessed.

- Detection: A volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well is added. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

- Measurement: The luminescent signal is measured, which is proportional to the amount of ATP present, indicating the number of metabolically active (viable) cells.

- Data Analysis: EC₅₀ values for cell viability are determined from the dose-response curves.

Key Insights for Researchers

The data indicates that this compound is a potent, first-in-class inhibitor that uniquely targets both RAF dimers and EGFR [4] [6]. This profile makes it a promising candidate for treating tumors driven by BRAF V600E mutations, particularly in contexts where EGFR-mediated reactivation of the MAPK pathway is a known resistance mechanism to first-generation BRAF inhibitors, such as in colorectal cancer [4]. Its ability to achieve sustained inhibition of pERK in models where this feedback occurs is a key differentiator [1] [2].

References

- 1. This compound (BGB-283) | Raf inhibitor | Mechanism [selleckchem.com]

- 2. This compound (BGB-283) Datasheet [selleckchem.com]

- 3. This compound (BGB-283) | Raf/EGFR Inhibitor [medchemexpress.com]

- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page [guidetopharmacology.org]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy... [pmc.ncbi.nlm.nih.gov]

HPLC-MS/MS Method for Quantification of Lifirafenib in Human Plasma and Urine: Application Notes and Protocols

Introduction and Clinical Significance

Lifirafenib (BGB-283) represents a novel class of dual-target small molecule inhibitors that simultaneously target both RAF kinase and epidermal growth factor receptor (EGFR). This unique mechanism enables potent inhibition of the MAPK signaling pathway at multiple levels, addressing a critical limitation of earlier BRAF inhibitors that often faced rapid development of resistance through various mechanisms including CRAF dimerization, NRAS upregulation, or EGFR overexpression [1]. The structural characteristics of this compound feature a 5-(((1R,1aS,6bR)-1-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl)oxy)-3,4-dihydro-1,8-naphthyrdin-2(1H)-one chemical structure that allows reversible interaction with the ATP-binding site of BRAF kinase in a time-dependent manner [1].

From a clinical perspective, this compound has demonstrated promising antitumor activity across multiple cancer types harboring various MAPK pathway mutations. Early clinical trials have shown responses in patients with BRAF V600E mutations, as well as those with KRAS and NRAS mutations, which are traditionally challenging to target therapeutically [1] [2]. The drug's ability to inhibit both monomeric and dimeric RAF kinase forms expands its potential utility beyond the limitations of first-generation BRAF inhibitors, particularly in addressing resistance mechanisms that emerge during treatment [2]. Clinical data has demonstrated objective responses in various solid tumors including low-grade serous ovarian cancer (59% response rate in one study), endometrial cancer (50% response rate), and non-small cell lung cancer (18% response rate) [2].

Method Summary and Development Rationale

The development of a reliable HPLC-MS/MS method for quantifying this compound emerged from the critical need to support clinical pharmacokinetic studies during the drug's development phase. Prior to this method, no analytical techniques had been published for the quantification of this compound in biological matrices, creating a significant gap in the ability to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) properties in human subjects [1] [3]. The method was specifically designed to address several analytical challenges, including the need for sensitivity to detect clinically relevant concentrations, selectivity to distinguish this compound from endogenous matrix components, and robustness to support large-scale clinical trial analyses.

The methodological approach selected reverse-phase chromatography coupled with tandem mass spectrometry detection, which offers the specificity and sensitivity required for accurate drug quantification in complex biological matrices. A key consideration during method development was addressing the issue of non-specific adsorption in urine samples, which was successfully mitigated through the addition of Tween 80 to prevent analyte loss [1] [3]. The method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating acceptable precision, accuracy, and reproducibility across the specified concentration ranges for both plasma and urine matrices [1] [3]. The successful application of this method in clinical pharmacokinetic studies has provided essential data to support the ongoing development of this compound as a potential therapeutic agent for patients with advanced solid tumors harboring MAPK pathway alterations.

Experimental Protocols

Sample Preparation Protocols

3.1.1 Plasma Sample Processing

Protein Precipitation Protocol: Transfer 50 μL of plasma sample into a clean microcentrifuge tube. Add 300 μL of internal standard working solution (BGB-1006 in acetonitrile at 100 ng/mL). Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer 100 μL of the clear supernatant to an autosampler vial for injection into the HPLC-MS/MS system [1].

Quality Control Preparation: Prepare quality control samples in bulk at low, medium, and high concentrations (30, 800, and 8000 ng/mL, respectively) using drug-free human plasma. Aliquot and store at -80°C until analysis. Include quality control samples at the beginning, throughout, and at the end of each analytical run to monitor assay performance [1].

3.1.2 Urine Sample Processing

Anti-Adsorption Treatment: Add Tween 80 to human urine samples at a concentration of 0.1% (v/v) to prevent non-specific adsorption of this compound to container surfaces. Vortex thoroughly to ensure complete mixing [1] [3].

Centrifugation Protocol: Transfer 100 μL of Tween 80-treated urine into a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulate matter. Carefully collect the supernatant for analysis [1].

Chromatographic Conditions

Column: Phenomenex Luna C18 column (150 × 2.0 mm, 5 μm particle size) maintained at 40°C [1] [3]

Mobile Phase:

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | |------------|---------------------|------------------|------------------| | 0 | 0.4 | 90 | 10 | | 0.5 | 0.4 | 90 | 10 | | 2.0 | 0.4 | 10 | 90 | | 3.5 | 0.4 | 10 | 90 | | 3.6 | 0.4 | 90 | 10 | | 5.0 | 0.4 | 90 | 10 |

Injection Volume: 5 μL [1]

Mass Spectrometry Parameters

Ion Source: Electrospray ionization (ESI) in positive ion mode [1] [3]

Source Parameters:

- Ion spray voltage: 5500 V

- Source temperature: 500°C

- Nebulizer gas (GS1): 50 psi

- Turbo gas (GS2): 50 psi

- Curtain gas: 25 psi

- Collision gas: 6 psi [1]

Multiple Reaction Monitoring (MRM) Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | |-----------------|---------------------|-------------------|-----------------|----------------------------|----------------------| | this compound | 552.2 | 479.2 | 200 | 136 | 33 | | Internal Standard (BGB-1006) | , specific values not provided in search results | | | |

Method Validation Results

Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference peaks observed at the retention times of this compound or the internal standard in six different lots of human plasma and urine. The interference was less than 20% of the lower limit of quantification (LLOQ) peak area and less than 5% of the internal standard peak area, meeting acceptance criteria for bioanalytical method validation [1].

Linearity and Sensitivity

The assay demonstrated linear responses over the specified concentration ranges for both matrices with correlation coefficients (r) greater than 0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL for plasma and 1 ng/mL for urine, with precision and accuracy at LLOQ meeting acceptable criteria (±20%) [1] [3].

Table 1: Linearity and Sensitivity Data for this compound Quantification

| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |

|---|---|---|---|

| Plasma | 10 - 10,000 | 10 | >0.99 |

| Urine | 1 - 200 | 1 | >0.99 |

Precision and Accuracy

The intra-assay and inter-assay precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, low, medium, and high QCs). The results demonstrated that the method is reliable and reproducible across the validation range.

Table 2: Precision and Accuracy Data for this compound in Human Plasma

| Concentration Level | Intra-assay Precision (% RSD) | Intra-assay Accuracy (%) | Inter-assay Precision (% RSD) | Inter-assay Accuracy (%) |

|---|---|---|---|---|

| LLOQ (10 ng/mL) | 5.2 | 98.5 | 6.8 | 97.2 |

| Low QC (30 ng/mL) | 4.8 | 101.2 | 5.3 | 102.1 |

| Medium QC (800 ng/mL) | 3.7 | 98.8 | 4.2 | 99.5 |

| High QC (8000 ng/mL) | 4.1 | 101.5 | 5.1 | 100.8 |

Recovery and Matrix Effects

The absolute recovery of this compound from human plasma was consistent and reproducible across the concentration range, with mean recovery values ranging from 92.5% to 95.8%. The internal standard normalized matrix factors demonstrated minimal variability with precision values (% RSD) less than 6.4%, indicating consistent performance despite potential matrix variations [1]. For urine samples, the addition of Tween 80 significantly improved recovery by preventing adsorptive losses, which is a common challenge with highly lipophilic analytes like this compound [1] [3].

Stability Studies

Comprehensive stability assessments were conducted under various storage and handling conditions. This compound demonstrated stability in human plasma through three freeze-thaw cycles, at room temperature for 8 hours, at -80°C for 30 days, and in the processed samples in the autosampler at 10°C for 24 hours. All stability results showed deviation within ±15% of the nominal concentrations, confirming the reliability of the method under typical clinical laboratory conditions [1].

Clinical Application and Pharmacokinetic Study Results

Pharmacokinetic Study in Chinese Patients

The validated HPLC-MS/MS method was successfully applied to a clinical pharmacokinetic study of this compound in Chinese patients with locally advanced or metastatic solid tumors. This study was part of a multicenter, open-label, phase I clinical trial (NCT03641586) that integrated dose escalation, dose expansion, and food effect stages [1]. The method demonstrated robust performance in characterizing the pharmacokinetic profiles of this compound, providing essential data on maximum concentration (C~max~), time to maximum concentration (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~). These parameters are critical for establishing appropriate dosing regimens and understanding the exposure-response relationships of this compound in the target patient population [1] [3].

Combination Therapy with Mirdametinib

In a phase 1b clinical trial (NCT03905148) investigating this compound in combination with mirdametinib (a MEK inhibitor), the HPLC-MS/MS method provided crucial pharmacokinetic data supporting this novel therapeutic approach. The study enrolled patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations [2]. As of January 2023, 71 patients had been treated across 9 dose levels, and the combination demonstrated a favorable safety profile with promising antitumor activity. Among 62 efficacy-evaluable patients, 14 (23%) achieved confirmed objective responses, with particularly notable activity in low-grade serous ovarian cancer (59% response rate) [2]. The analytical method successfully supported the pharmacokinetic characterization of this combination regimen, enabling the determination of appropriate dosing for expanded clinical trials.

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and Drug Targets

Diagram 1: MAPK Signaling Pathway and Therapeutic Target Sites This diagram illustrates the RAS-RAF-MEK-ERK signaling cascade, highlighting the inhibition points of this compound (RAF kinase) and mirdametinib (MEK). The MAPK pathway plays a critical role in regulating cell proliferation, survival, and differentiation, with constitutive activation occurring frequently in various cancers due to mutations in BRAF, KRAS, or other components [4] [2].

Sample Preparation Workflow

Diagram 2: Sample Preparation Workflow for Plasma and Urine This workflow outlines the optimized sample processing procedures for both plasma and urine matrices. Critical steps include protein precipitation with acetonitrile containing internal standard for plasma samples, and the addition of Tween 80 to prevent adsorptive losses in urine samples [1] [3].

Conclusion

The HPLC-MS/MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound concentrations in human plasma and urine. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical pharmacokinetic studies, demonstrating its utility in supporting the development of this novel targeted therapy [1] [3]. The addition of Tween 80 in urine processing effectively addresses the challenge of non-specific adsorption, while the optimized chromatographic conditions enable efficient separation and detection of this compound across clinically relevant concentration ranges [1].

The clinical significance of this analytical method extends beyond routine therapeutic drug monitoring, as it enables detailed pharmacokinetic characterization that informs optimal dosing strategies for this compound both as a monotherapy and in combination regimens. The promising clinical activity observed with this compound in combination with mirdametinib highlights the potential of vertical MAPK pathway inhibition approaches, which would not be possible to optimize without reliable bioanalytical methods such as the one described [2]. As the clinical development of this compound progresses, this HPLC-MS/MS method will continue to play a vital role in understanding exposure-response relationships and maximizing the therapeutic potential of this innovative targeted agent.

References

- 1. A high-performance liquid chromatography-tandem mass ... [sciencedirect.com]

- 2. SpringWorks and BeiGene Present Clinical Data on this compound ... [springworkstx.gcs-web.com]

- 3. A High-Performance Liquid Chromatography-Tandem ... [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of ... [pmc.ncbi.nlm.nih.gov]

Proposed Protein Precipitation Extraction Protocol for Lifirafenib

This protocol is designed for the extraction of Lifirafenib from plasma or serum for subsequent quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Reagents and Materials

- Analytical Standard: this compound (BGB-283)

- Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is strongly recommended. Alternatively, a structurally similar analog can be used.

- Precipitation Solvent: Acetonitrile (ACN), LC-MS grade

- Biological Matrix: Control plasma or serum

- Solvent for Standards: Dimethyl Sulfoxide (DMSO) and/or Acetonitrile

- Labware: Micropipettes, polypropylene microcentrifuge tubes (1.5 mL), vortex mixer, microcentrifuge capable of ≥ 13,000 × g, and a temperature-controlled block or bath.

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Dissolve this compound powder in DMSO to prepare a 1 mg/mL stock solution. Aliquot and store at -20°C.

- Working Standard Solutions: Serially dilute the stock solution with acetonitrile/water (e.g., 50/50, v/v) to create a calibration curve spanning the expected concentration range in the matrix.

- Internal Standard Working Solution: Prepare a working solution of the IS in acetonitrile at a concentration that gives a good signal in the mass spectrometer.

Sample Preparation Workflow

The following diagram outlines the complete extraction process:

Critical Optimization Parameters

The following table summarizes key variables to optimize during method development and validation.

| Parameter | Recommendation & Rationale | Consideration for Optimization |

|---|---|---|

| Precipitation Solvent | Acetonitrile (ACN). Provides a clean sample with efficient protein precipitation and less phospholipid co-precipitation compared to methanol. | Test methanol or ACN:MeOH mixtures if recovery is low. |

| Sample-to-Solvent Ratio | 1:3 (sample:ACN). A higher ratio ensures more complete protein precipitation and higher analyte recovery. | Test ratios from 1:2 to 1:4. |

| Internal Standard | Stable isotope-labeled IS (SIL-IS). Corrects for variability in sample preparation and ionization efficiency in the mass spectrometer. | If SIL-IS is unavailable, screen other kinase inhibitors for similar extraction and MS behavior. |

| Reconstitution Solvent | ACN/Water (e.g., 50:50, v/v). The composition should be compatible with the starting mobile phase of the LC method to avoid peak distortion. | Adjust strength to ensure analyte is fully dissolved; a small amount of DMSO (<10%) can help. |

Analytical Method Considerations for LC-MS/MS

Once extracted, the sample is analyzed. The table below outlines key parameters for LC-MS/MS based on the chemical properties of this compound [1] [2].

| Aspect | Recommended Conditions & Rationale |

|---|---|

| Analytical Technique | Reversed-Phase LC-MS/MS is the standard for selectivity and sensitivity in bioanalysis. |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.7-2.6 µm). Suitable for retaining this small, lipophilic molecule. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid. Formic acid promotes positive ionization. | | MS Detection | Positive Electrospray Ionization (ESI+). The structure contains nitrogen atoms that are readily protonated. | | Quantitative Transition | Monitor the transition from precursor ion [M+H]+ → primary product ion. The specific m/z values must be determined empirically. |

Key Takeaways for Method Development

- Start with the Provided Protocol: The workflow and parameters above are a robust foundation based on the molecule's properties and standard bioanalytical practices.

- Focus on Validation: Any developed method must be thoroughly validated for its intended use. Key parameters include precision, accuracy, linearity, recovery, and matrix effects following regulatory guidelines (e.g., ICH, FDA).

- Leverage the -CF3 Group: The trifluoromethyl group on this compound is a strong handle for mass spectrometry, likely leading to sensitive detection in SRM mode [3].

- Explore Alternative Techniques: While not covered here, other extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) could be explored if protein precipitation does not yield sufficient cleanliness or recovery.

References

Lifirafenib stability testing in human plasma conditions

HPLC-MS/MS Method for Lifirafenib Quantification

The core of the applicable protocol is a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed and validated for determining this compound concentrations in human plasma and urine [1] [2]. This method is robust, precise, and accurate, making it suitable for clinical pharmacokinetic studies and, by extension, stability testing [2].

Sample Preparation Workflow

The sample preparation involves different techniques for plasma and urine to ensure accurate quantification:

| Matrix | Primary Technique | Key Step for Urine |

|---|---|---|

| Human Plasma | Protein Precipitation | Not Applicable |

| Human Urine | Centrifugation | Addition of Tween 80 to prevent non-specific adsorption of this compound to container surfaces [1]. |

Instrumentation and Chromatography

The key parameters for the HPLC-MS/MS analysis are summarized below:

| Parameter | Specification |

|---|---|

| Detection Method | Tandem Mass Spectrometry (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Chromatography Column | Phenomenex Luna C18 |

| Elution Method | Gradient Elution |

Method Validation Results

The method was fully validated according to standard guidelines, with the following performance characteristics [1] [2]:

| Parameter | Result |

|---|---|

| Linear Range (Plasma) | 10 - 10,000 ng/mL |

| Linear Range (Urine) | 1 - 200 ng/mL |

| Precision (Inter & Intra-assay) | < 15% |

| Accuracy | Within ±15% |

Experimental Workflow for Sample Analysis

The following diagram outlines the complete experimental workflow from sample collection to data analysis, integrating the sample preparation and instrumentation details:

Protocol Application for Stability Testing

To conduct stability tests, you can apply the validated HPLC-MS/MS method to analyze this compound samples subjected to various conditions.

- Sample Preparation for Stability: Prepare quality control (QC) samples of this compound in human plasma at low, medium, and high concentrations within the validated range (e.g., 30, 800, and 8000 ng/mL).

- Stress Conditions: Expose the QC samples to the desired stability-testing conditions. The specific conditions and durations would be defined by the study protocol.

- Analysis and Calculation: After the stress period, process the samples using the sample preparation technique and analyze them alongside freshly prepared calibration standards.

- Data Interpretation: Calculate the concentration of this compound in the stability samples. The stability is typically confirmed if the mean measured concentration at each level is within ±15% of the nominal concentration.

Key Considerations for the Protocol

- Preventing Adsorption: The addition of Tween 80 to urine samples is a critical step to mitigate analyte loss, a common issue in bioanalysis [1].

- Method Flexibility: This method's validated range covers from 10 to 10,000 ng/mL in plasma, making it suitable for various concentration levels encountered in stability and pharmacokinetic studies [2].

References

Lifirafenib clinical pharmacokinetic study design parameters

Lifirafenib Clinical Pharmacokinetic Study Design

Table 1: Key Design Parameters from Phase I Clinical Trials

| Parameter | Description |

|---|---|

| Study Type | First-in-human, Phase I, open-label, dose-escalation/dose-expansion [1] [2] |

| Primary Objectives (Escalation) | Assess safety, tolerability, determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1]. |

| Primary Objectives (Expansion) | Investigator-assessed Objective Response Rate (ORR) in patients with preselected mutations [1]. |

| Subject Population | Adult patients with histologically/cytologically confirmed advanced/metastatic solid tumors harboring BRAF, KRAS, or NRAS mutations [1] [2]. |

| Dosing Regimen (Escalation) | Successive cohorts evaluated doses from 5 mg to 60 mg once daily in 21-day cycles. An alternative 50 mg once daily on a "week on/off" schedule was also tested [1]. |

| Dosing Regimen (Expansion) | 30 mg once daily (the established RP2D) in 21-day cycles [1]. |

| Maximum Tolerated Dose (MTD) | 40 mg once daily [1] [2]. |

| Bioanalytical Method | Validated HPLC-MS/MS for quantification of this compound in human plasma and urine [3]. |

| Key Pharmacokinetic Findings | The established HPLC-MS/MS method was successfully applied to a clinical PK study in Chinese subjects. Specific PK parameters (AUC, Cmax, Tmax, etc.) from this application require reference to the primary publication [3]. |

Table 2: Safety and Efficacy Profile (Phase I Study)

| Category | Findings |

|---|---|

| Most Common Grade ≥3 Adverse Events | Hypertension (17.6%), Fatigue (9.9%) [1]. |

| Dose-Limiting Toxicities (DLTs) | Reversible thrombocytopenia and non-hematologic toxicity [1]. |

| Confirmed Objective Responses | Observed in BRAF V600E/K melanoma (n=5), BRAF V600E thyroid cancer/PTC (n=2), BRAF V600E low-grade serous ovarian cancer (LGSOC) (n=1), KRAS-mutated endometrial cancer (n=1), and KRAS codon 12-mutated NSCLC (n=1) [1] [2]. |

Detailed Bioanalytical Protocol for this compound Quantification

This protocol is adapted from the validated HPLC-MS/MS method for determining this compound concentrations in human plasma and urine [3].

1. Sample Preparation (Plasma)

- Precipitation: Mix 50 µL of plasma with 10 µL of internal standard (IS, BGB-1006) working solution and 150 µL of acetonitrile.

- Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Injection: Transfer the clear supernatant to an autosampler vial for analysis.

2. Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1290 series.

- Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | |---|---|---|---| | 0.0 | 0.4 | 70 | 30 | | 1.0 | 0.4 | 70 | 30 | | 1.5 | 0.4 | 5 | 95 | | 3.0 | 0.4 | 5 | 95 | | 3.1 | 0.4 | 70 | 30 | | 4.5 | 0.4 | 70 | 30 |

- Column Temperature: 40°C.

- Injection Volume: 2 µL.

3. Mass Spectrometric Detection

- MS System: API 4000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

- Ion Source Parameters: Temperature: 500°C; Ionspray Voltage: 5500 V.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound: m/z 523.2 → 389.2

- Internal Standard (BGB-1006): m/z 497.2 → 112.1

4. Method Validation Highlights

- Linearity: The method was linear over the concentration range of 2–2000 ng/mL for plasma.

- Precision and Accuracy: Intra-day and inter-day precision (RSD) were <9.8%, and accuracy ranged from 96.8% to 105.0%.

- Specificity: No significant interference from endogenous plasma components was observed.

- Recovery and Matrix Effect: Mean recovery was >85%, and the matrix effect was negligible.

Research Context and Combination Therapy

Ongoing Clinical Development

- A Phase 1b study (NCT03905148) is investigating this compound in combination with the MEK inhibitor mirdametinib (PD-0325901) in patients with advanced solid tumors harboring MAPK pathway aberrations [4] [5] [6].

- As of April 2023, this combination has shown a favorable safety profile and promising antitumor activity in patients with various KRAS, NRAS, and BRAF mutations, particularly in low-grade serous ovarian cancer (LGSOC) [4].

Mechanism of Action The following diagram illustrates the targeted pathway of this compound and its combination with mirdametinib.

This integrated approach provides a comprehensive reference for the design, analysis, and interpretation of clinical pharmacokinetic studies for this compound. The successful application of the HPLC-MS/MS method confirms its suitability for supporting clinical trials of this compound.

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pubmed.ncbi.nlm.nih.gov]

- 3. A high-performance liquid chromatography-tandem mass ... [sciencedirect.com]

- 4. SpringWorks and BeiGene Present Clinical Data on this compound ... [springworkstx.gcs-web.com]

- 5. Study of the Safety and Pharmacokinetics of BGB-283 ... [trialx.com]

- 6. Clinical Trial: NCT03905148 [mycancergenome.org]

Lifirafenib Clinical Development: Application Notes and Experimental Protocols

Compound Profile and Mechanism of Action

Lifirafenib (BGB-283) is a novel, investigational, small-molecule inhibitor targeting key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves the reversible inhibition of B-RAFV600E, wild-type A-RAF, B-RAF, C-RAF, and the epidermal growth factor receptor (EGFR) [1] [3] [4]. As a first-in-class RAF dimer inhibitor, it is designed to target both monomeric and dimeric forms of RAF kinase, potentially overcoming limitations of first-generation BRAF inhibitors, such as paradoxical MAPK activation and acquired resistance [1] [4].

Phase I Monotherapy Study (NCT02610361): Design and Protocol

This first-in-human, phase I, open-label study was conducted in patients with advanced or refractory solid tumors harboring B-RAF, K-RAS, or N-RAS mutations [1].

Study Objectives and Endpoints

The protocol defined clear primary and secondary endpoints for each phase of the study.

Table 1: Primary and Secondary Study Endpoints

| Phase | Primary Endpoints | Secondary/Exploratory Endpoints |

|---|---|---|

| Dose Escalation | Safety, Tolerability, MTD, DLTs [1] | PK, ORR, SD, PFS, DoR, FDG-PET-CT change [1] |